
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C6H5F6O2. It is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound shares a similar structure but lacks the additional trifluoromethyl group.
3-(Trifluoromethyl)crotonic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
The presence of both trifluoromethyl and trifluoro groups in 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester makes it unique compared to other similar compounds. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
51097-63-3 |
|---|---|
Molecular Formula |
C6H4F6O2 |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3 |
InChI Key |
ZPHBFLZBUXUAED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
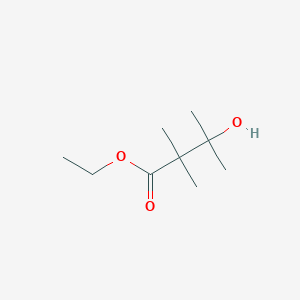
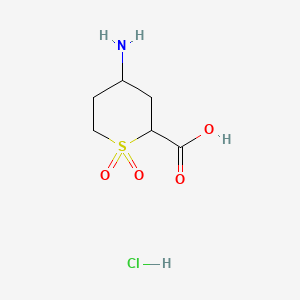

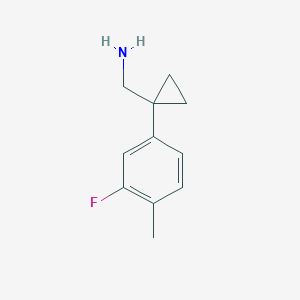

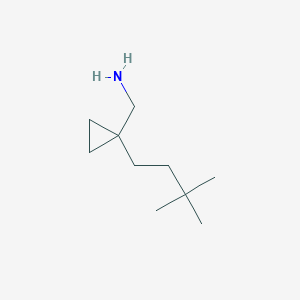
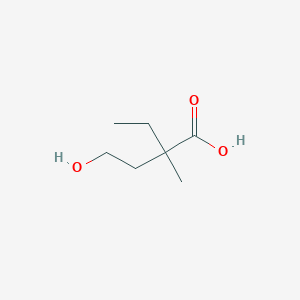
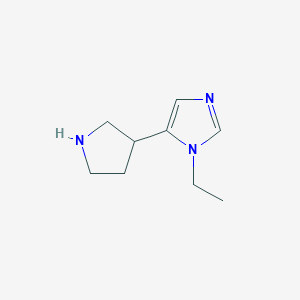
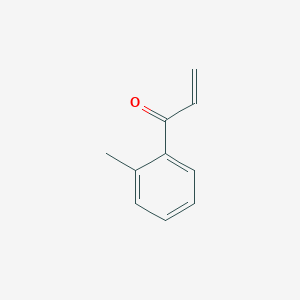

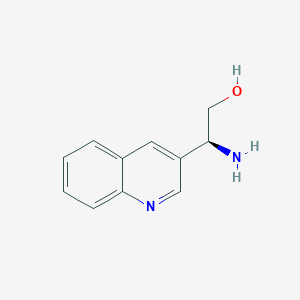
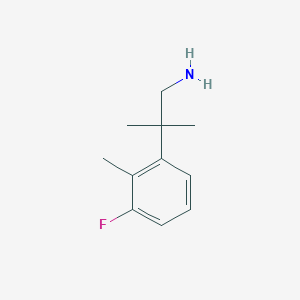
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)
